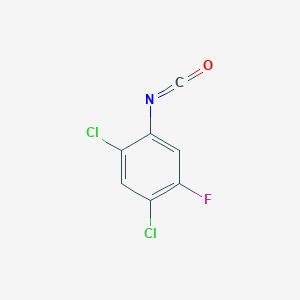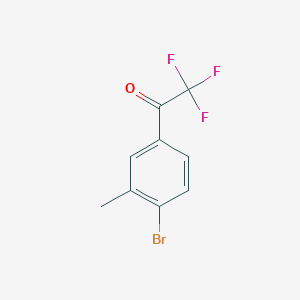![molecular formula C13H15BrClNO4 B13579596 2-(2-Bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13579596.png)
2-(2-Bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is an organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, along with a tert-butoxycarbonyl (Boc) protected amino group. Such compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid typically involves multiple steps:
Bromination and Chlorination: The phenyl ring is first subjected to bromination and chlorination to introduce the bromo and chloro substituents.
Amino Acid Formation: The next step involves the formation of the amino acid backbone, which can be achieved through various methods such as the Strecker synthesis or the Gabriel synthesis.
Boc Protection: The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amino group.
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are used for Boc deprotection.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted phenyl derivatives can be formed.
Deprotected Amino Acid: Hydrolysis of the Boc group yields the free amino acid.
科学研究应用
2-(2-bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the bromo and chloro substituents can enhance its binding affinity and specificity towards certain molecular targets.
相似化合物的比较
Similar Compounds
- 2-(2-bromo-4-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
- 2-(2-chloro-4-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
Uniqueness
The unique combination of bromo and chloro substituents, along with the Boc-protected amino group, distinguishes 2-(2-bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid from other similar compounds. This structural uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C13H15BrClNO4 |
|---|---|
分子量 |
364.62 g/mol |
IUPAC 名称 |
2-(2-bromo-4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H15BrClNO4/c1-13(2,3)20-12(19)16-10(11(17)18)8-5-4-7(15)6-9(8)14/h4-6,10H,1-3H3,(H,16,19)(H,17,18) |
InChI 键 |
YCKOHPGWWOPRTK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)Cl)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


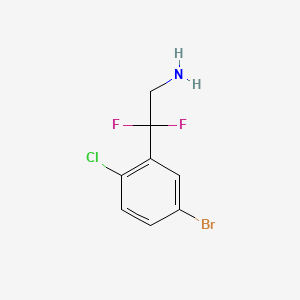

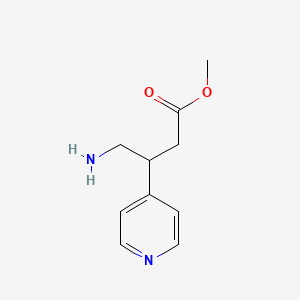
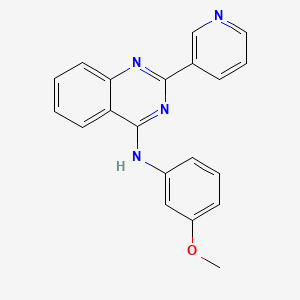
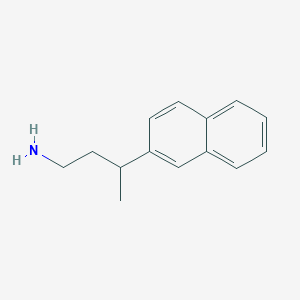

![7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13579549.png)

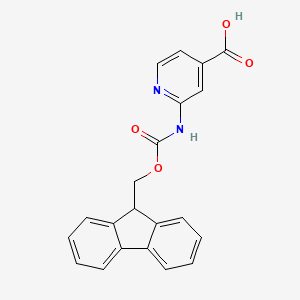
![[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride](/img/structure/B13579575.png)
